molecular formula C12H9NO5 B8576038 3-(Methoxycarbonyl)-5-(1,3-oxazol-2-yl)benzoic Acid CAS No. 597561-86-9

3-(Methoxycarbonyl)-5-(1,3-oxazol-2-yl)benzoic Acid

Cat. No. B8576038
CAS RN: 597561-86-9
M. Wt: 247.20 g/mol
InChI Key: JJYYEDWLKPPUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-5-(1,3-oxazol-2-yl)benzoic Acid is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxycarbonyl)-5-(1,3-oxazol-2-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxycarbonyl)-5-(1,3-oxazol-2-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

597561-86-9

Product Name

3-(Methoxycarbonyl)-5-(1,3-oxazol-2-yl)benzoic Acid

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

3-methoxycarbonyl-5-(1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C12H9NO5/c1-17-12(16)9-5-7(10-13-2-3-18-10)4-8(6-9)11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

JJYYEDWLKPPUOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C2=NC=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a −70° C. stirred solution of oxazole (432 mg, 6.3 mmol) in tetrahydrofuran (10 mL) is added n-butyllithium (2.5 M in hexanes, 2.75 mL, 6.9 mmol). After 30 min, zinc chloride (1 M in diethyl ether, 18.75 mL, 18.75 mmol) is added and the reaction mixture is warmed to 0° C. for 1 h. To this mixture is added a solution of 3-iodo-5-(methoxycarbonyl)benzoic acid prepared by the method in Example SP-281, step 1 (1.8 g, 6 mmol) in anhydrous tetrahydrofuran (10 mL) followed by palladium(0)tetrakis(triphenylphosphine) (291 mg, 0.25 mmol). The reaction mixture is heated at reflux for 15 h. The reaction mixture is cooled, filtered through diatomaceous earth, diluted with ethyl acetate (50 mL), washed with water, and brine, dried (sodium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica gel, 5% methanol/methylene chloride) provides the title compound in pure form. ESI MS m/z 246.1 [M−H]−.
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
palladium(0)tetrakis(triphenylphosphine)
Quantity
291 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
18.75 mL
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a −70° C. stirred solution of oxazole (432 mg, 6.3 mmol) in tetrahydrofuran (10 mL) is added n-butyllithium (2.5 M in hexanes, 2.75 mL, 6.9 mmol). After 30 min, zinc chloride (1 M in diethyl ether, 18.75 mL, 18.75 mmol) is added and the reaction mixture is warmed to 0° C. for 1 h. To this mixture is added a solution of 3-iodo-5-(methoxycarbonyl)benzoic acid prepared by the method in EXAMPLE SP-281, step 1 (1.8 g, 6 mmol) in anhydrous tetrahydrofuran (10 mL) followed by palladium(0) tetrakis(triphenylphosphine) (291 mg, 0.25 mmol). The reaction mixture is heated at reflux for 15 h. The reaction mixture is cooled, filtered through diatomaceous earth, diluted with ethyl acetate (50 mL), washed with water, and brine, dried (sodium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica gel, 5% methanol/methylene chloride) provides the title compound in pure form. ESI MS m/z 246.1 [M−H]−.
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
18.75 mL
Type
catalyst
Reaction Step Five
Quantity
291 mg
Type
catalyst
Reaction Step Six

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